4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione
Overview
Description
4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione is a chemical compound with the molecular formula C4H9O2PS2. It is known for its unique structure, which includes a dioxaphospholane ring with sulfur atoms. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione typically involves the reaction of 2,3-butanediol with phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants and using a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The sulfur atoms in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include redox reactions and the formation of sulfur-containing intermediates.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate
- 1,3-Dioxaphospholane derivatives
Uniqueness
4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione is unique due to its specific dioxaphospholane ring structure with sulfur atoms. This structure imparts distinct chemical reactivity and properties, making it valuable in various applications compared to other similar compounds.
Properties
IUPAC Name |
4,5-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O2PS2/c1-3-4(2)6-7(8,9)5-3/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFIXHZWWVZVSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OP(=S)(O1)S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O2PS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321431 | |
Record name | 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-68-1 | |
Record name | NSC375167 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphospholane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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